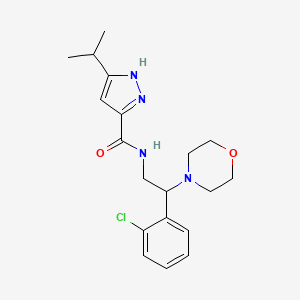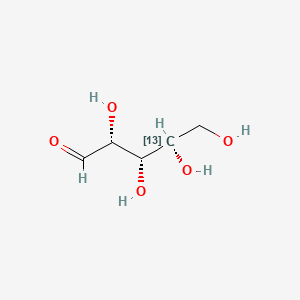
4|A-Hydroxycholesterol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4|A-Hydroxycholesterol-d5 is a deuterated form of 4|A-Hydroxycholesterol, an oxysterol derived from cholesterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including lipid metabolism and cellular signaling. The deuterated form, this compound, is often used in scientific research as an internal standard for mass spectrometry due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4|A-Hydroxycholesterol-d5 typically involves the hydroxylation of cholesterol at the 4|A position, followed by the incorporation of deuterium atoms. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce the hydroxyl group at the desired position. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic techniques for purification and isolation of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4|A-Hydroxycholesterol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4|A position can be further oxidized to form ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4|A-ketocholesterol or 4|A-aldehydecholesterol.
Reduction: Formation of 4|A-alcoholcholesterol.
Substitution: Formation of various substituted cholesterol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4|A-Hydroxycholesterol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its derivatives.
Biology: Studied for its role in cellular signaling and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in diseases related to cholesterol metabolism, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 4|A-Hydroxycholesterol-d5 involves its interaction with liver X receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism. By binding to LXRs, this compound modulates the transcription of target genes, leading to changes in cholesterol homeostasis and lipid transport. Additionally, it can influence other signaling pathways related to inflammation and cellular stress responses.
Comparaison Avec Des Composés Similaires
4|A-Hydroxycholesterol: The non-deuterated form of the compound.
25-Hydroxycholesterol: Another oxysterol with similar biological functions but different structural features.
27-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Comparison: 4|A-Hydroxycholesterol-d5 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical techniques such as mass spectrometry. This feature distinguishes it from its non-deuterated counterpart, 4|A-Hydroxycholesterol. Compared to other oxysterols like 25-Hydroxycholesterol and 27-Hydroxycholesterol, this compound has specific applications in research focused on the 4|A position of cholesterol and its derivatives.
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
407.7 g/mol |
Nom IUPAC |
(3S,4R,8S,9S,10R,13R,14S,17R)-2,2,3,4,6-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i10D,14D2,24D,25D |
Clé InChI |
CZDKQKOAHAICSF-SMVMUAHZSA-N |
SMILES isomérique |
[2H]C1=C2[C@@]([C@@](C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])([2H])O)([2H])O |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



